2-[1-(4-ethylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the ethylphenoxy group in its structure enhances its lipophilicity, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Ethylphenoxy Intermediate: This step involves the reaction of 4-ethylphenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 4-ethylphenoxyethane.
Cyclization to Benzodiazole: The ethylphenoxyethane is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, resulting in the formation of 2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ETHYLPHENOXY)-N-(2,2,2-TRICHLORO-1-{[(2,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)ACETAMIDE
- 4-Hydroxy-2-quinolones
Uniqueness
2-[1-(4-ETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, such as the ethylphenoxy group and the benzimidazole ring
Properties
Molecular Formula |
C17H18N2O |
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Molecular Weight |
266.34 g/mol |
IUPAC Name |
2-[1-(4-ethylphenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2O/c1-3-13-8-10-14(11-9-13)20-12(2)17-18-15-6-4-5-7-16(15)19-17/h4-12H,3H2,1-2H3,(H,18,19) |
InChI Key |
XBAKEFRMGDXSGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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